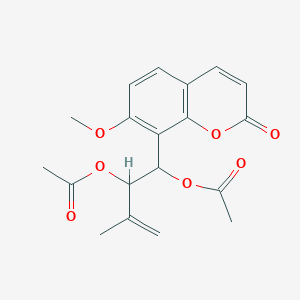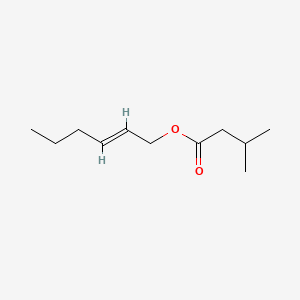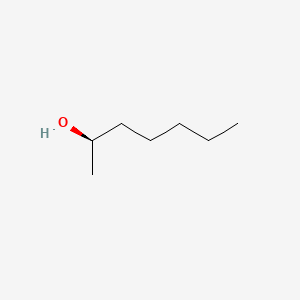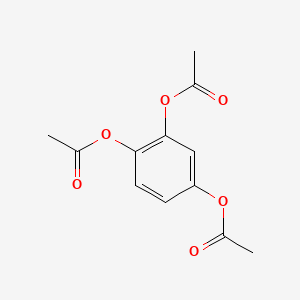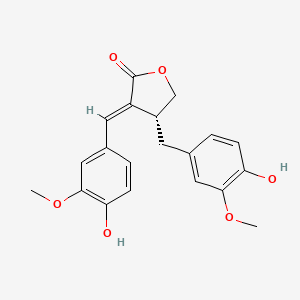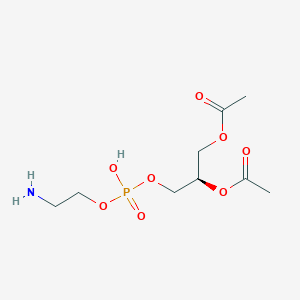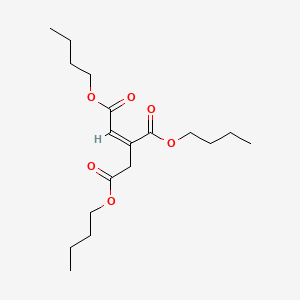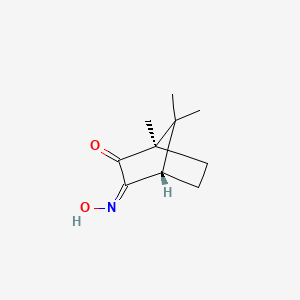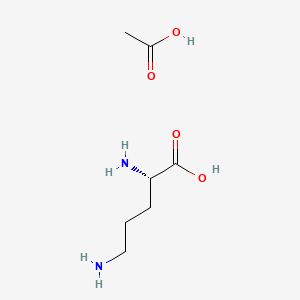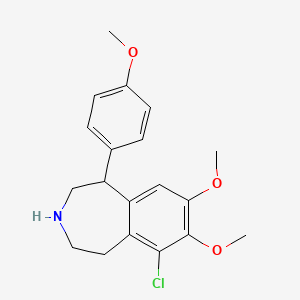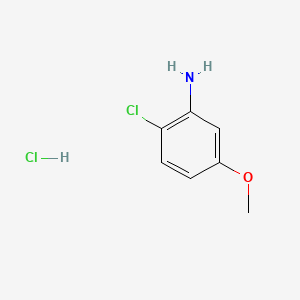
2-Chloro-5-methoxyaniline hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-methoxyaniline hydrochloride is an organic compound with the molecular formula C7H9Cl2NO. It is a white crystalline powder that is soluble in water and slightly soluble in alcohol and ether . This compound is used as an intermediate in organic synthesis and for the preparation of dyes, medicines, and pesticides .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Chloro-5-methoxyaniline hydrochloride can be synthesized through the chemical reaction of aniline and 2,5-dichloromethoxybenzene . The reaction typically involves the use of a solvent and a catalyst under controlled temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are combined in precise ratios. The reaction mixture is then subjected to purification processes such as crystallization, filtration, and drying to obtain the final product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-5-methoxyaniline hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are obtained.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield corresponding quinones, while reduction may produce amines. Substitution reactions can lead to the formation of various substituted aniline derivatives.
Applications De Recherche Scientifique
2-Chloro-5-methoxyaniline hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Medicine: It is used in the development of pharmaceuticals and as a precursor for active pharmaceutical ingredients.
Industry: It is used in the production of dyes, pigments, and pesticides.
Mécanisme D'action
The mechanism of action of 2-Chloro-5-methoxyaniline hydrochloride involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes and receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to 2-Chloro-5-methoxyaniline hydrochloride include:
- 2-Chloro-5-methoxyaniline
- 6-Chloro-m-anisidine
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its solubility in water and slight solubility in alcohol and ether make it suitable for various applications in organic synthesis and industrial processes .
Propriétés
Numéro CAS |
85006-21-9 |
|---|---|
Formule moléculaire |
C7H9Cl2NO |
Poids moléculaire |
194.06 g/mol |
Nom IUPAC |
(2-chloro-5-methoxyphenyl)azanium;chloride |
InChI |
InChI=1S/C7H8ClNO.ClH/c1-10-5-2-3-6(8)7(9)4-5;/h2-4H,9H2,1H3;1H |
Clé InChI |
NQWBPXKJBZYGHZ-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)Cl)N.Cl |
SMILES canonique |
COC1=CC(=C(C=C1)Cl)[NH3+].[Cl-] |
Pictogrammes |
Acute Toxic; Irritant |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[4-(2H-tetrazol-5-yl)phenyl]-2H-tetrazole](/img/structure/B1630888.png)
